molecular formula C4H6N2O4 B1599875 methyl (NE)-N-methoxycarbonyliminocarbamate CAS No. 2446-84-6

methyl (NE)-N-methoxycarbonyliminocarbamate

Cat. No. B1599875
CAS RN: 2446-84-6
M. Wt: 146.1 g/mol
InChI Key: NCBFTYFOPLPRBX-AATRIKPKSA-N
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Description

Methyl (NE)-N-methoxycarbonyliminocarbamate (MMC) is a synthetic compound that has been used in a variety of scientific applications. MMC has been found to have a range of biochemical and physiological effects, making it a useful tool in research and development.

Scientific Research Applications

Mitsunobu Reaction

Dimethyl Azodicarboxylate (DMAD) is widely used in the Mitsunobu reaction . This reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers.

Oxidation of Aldehydes

DMAD serves as an effective oxidant in the oxidation of aldehydes . The oxidation of aldehydes is a critical process in organic synthesis, leading to the formation of carboxylic acids, esters, and other functional groups.

Oxidation of Hydrazines

DMAD is also used in the oxidation of hydrazines . Hydrazines are important in the synthesis of pharmaceuticals and agrochemicals.

Oxidation of Alcohols

In organic synthesis, DMAD is used as an oxidant in the oxidation of alcohols . This process is essential for the production of aldehydes, ketones, and carboxylic acids.

Oxidation of Hydroxylamines and Thiols

DMAD is used in the oxidation of hydroxylamines and thiols . These reactions are important in the synthesis of nitrones and disulfides, respectively.

Photocatalytic C–C Bond Cleavage

DMAD has been used in photocatalytic C–C bond cleavage reactions . This application is particularly useful in the degradation of organic pollutants.

C–H Bond Amination Reactions

DMAD is used in C–H bond amination reactions . This process is crucial in the synthesis of amines, which are key building blocks in pharmaceuticals and fine chemicals.

Enantioselective α-Amination

DMAD is used in the enantioselective α-amination of carbonyl, cyanoacetate, and heterocycle derivatives . This application is particularly important in the synthesis of chiral molecules, which are essential in the pharmaceutical industry.

properties

IUPAC Name

methyl (NE)-N-methoxycarbonyliminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O4/c1-9-3(7)5-6-4(8)10-2/h1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBFTYFOPLPRBX-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N=NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/N=N/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420159
Record name Dimethyl (E)-diazene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (NE)-N-methoxycarbonyliminocarbamate

CAS RN

2446-84-6
Record name NSC522488
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl (E)-diazene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: DMAD acts as a potent dienophile and participates in various cycloaddition reactions, including [2+2+2π], [4+2], and [6+2] cycloadditions. [, , ] Its reactivity stems from the electron-withdrawing nature of the two carbamate groups, making the N=N double bond highly electrophilic.

A: Absolutely! DMAD is involved in synthesizing heterocyclic compounds like 1,3,4-oxadiazines and 1,2-diazetidines from 2,5-dimethyl-3,4-diphenylcyclopentadienone. [] It also reacts with quadricyclane to form unique polycyclic structures. [, , ]

ANone: DMAD has the molecular formula C4H6N2O4 and a molecular weight of 146.10 g/mol.

A: While the provided research papers do not detail specific spectroscopic data, common characterization techniques like NMR (1H and 13C) and IR spectroscopy are used to confirm the structure and purity of synthesized compounds, including DMAD derivatives. [, ]

ANone: DMAD is a relatively reactive compound and should be stored under appropriate conditions.

A: DMAD's solubility and reactivity can vary depending on the solvent. It has been successfully used in solvents like diethyl ether, tetrahydrofuran, dichloromethane, and methanol. [, , ]

A: While DMAD itself might not be a catalyst, it is frequently used as a reagent in reactions catalyzed by other species. For instance, in the Mitsunobu reaction, DMAD participates in the activation of alcohols with triphenylphosphine. [, ]

A: The selectivity of DMAD reactions depends on the substrates and reaction conditions. For example, in the reaction with quadricyclane, the presence of water significantly enhances the reaction rate and influences the reaction pathway. [, ]

A: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of DMAD reactions, particularly the cycloaddition with quadricyclane. [, ] These studies provide insights into the transition states, reaction pathways, and the influence of solvents like water.

A: While limited information is available on specific SAR studies of DMAD, research suggests that replacing the nitrogen atoms in DMAD with carbon atoms (as in dimethyl acetylenedicarboxylate) significantly reduces its reactivity in on-water reactions. [] This highlights the importance of the N=N moiety and its ability to engage in hydrogen bonding with water for enhanced reactivity.

ANone: The provided research focuses primarily on the synthetic applications and mechanistic understanding of DMAD in organic reactions. Information regarding stability, formulation, SHE regulations, PK/PD, toxicology, analytical methods, environmental impact, and other aspects are not covered in the provided abstracts. Further research is needed to explore these areas.

A: DMAD has been a valuable reagent in organic synthesis for several decades. Its use in cycloaddition reactions, particularly the [2+2+2π] cycloaddition with quadricyclane, has been extensively studied, contributing to the development of new synthetic methodologies. [, , , ]

A: The study of DMAD reactions extends beyond traditional organic synthesis. Its use in "on-water" reactions has garnered interest in green chemistry and sustainable synthesis. [, ] Furthermore, computational chemistry plays a vital role in understanding the mechanisms and solvent effects in DMAD reactions, highlighting the synergy between experimental and theoretical approaches in chemical research. [, ]

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